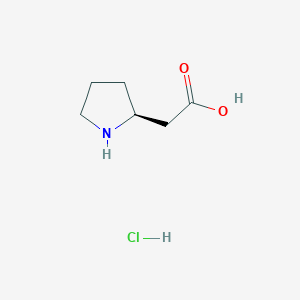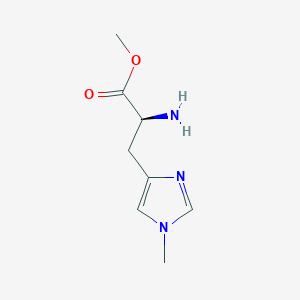
N'-Methyl-L-histidine methyl ester
概要
説明
“N’-Methyl-L-histidine methyl ester” is a derivative of L-histidine, a non-proteinogenic L-alpha-amino acid . It is a tautomer of a N (tele)-methyl-L-histidine zwitterion .
Synthesis Analysis
“N’-Methyl-L-histidine methyl ester” can be synthesized from metharyloyl chloride and histidine . Spherical beads with an average size of 150–250 μm can be obtained by the suspension polymerization of ethylene glycol dimethacrylate and MAH in an aqueous dispersion medium .Molecular Structure Analysis
The molecular formula of “N’-Methyl-L-histidine methyl ester” is C8H13N3O2 . The exact mass is 183.100776666 g/mol .Chemical Reactions Analysis
“N’-Methyl-L-histidine methyl ester” can react with methacryloyl chloride to form a metal-chelating ligand .Physical And Chemical Properties Analysis
“N’-Methyl-L-histidine methyl ester” has a molecular weight of 183.21 g/mol . It has a hydrogen bond donor count of 1 . The topological polar surface area is 70.1 Ų . The complexity is 186 .科学的研究の応用
DNA Purification
N'-Methyl-L-histidine methyl ester, as a component of Poly(hydroxyethyl methacrylate-N-methacryloyl-(l)-histidine methyl ester) (PHEMAH) cryogel, has shown effectiveness in plasmid DNA (pDNA) purification from bacterial lysate. The incorporation of this compound into the polymeric matrix significantly improves the pDNA adsorption capacity, indicating its potential for high selectivity in pDNA purification processes (Perçin et al., 2011).
Polymer-Based Catalysis
N'-Methyl-L-histidine methyl ester, when copolymerized with hydroxyethyl methacrylate and ethylene dimethacrylate, forms resins used as polymeric catalysts in enantioselective ester hydrolysis reactions. This highlights its utility in the creation of catalysts for specific chemical processes, demonstrating its versatility in polymer-based applications (Spassky et al., 1983).
Photoaffinity Probes
The synthesis and properties of a 2-Diazohistidine Derivative, starting from N'-Methyl-L-histidine methyl ester, point to its utility in creating photoactivatable peptides. These peptides, incorporating a 2-diazohistidine residue, could be beneficial as photoaffinity probes for various biochemical and pharmacological studies (Jaganathen et al., 1990).
Enzyme Interaction Studies
L-Histidine methyl ester, a related compound to N'-Methyl-L-histidine methyl ester, has been used to study the interaction with histidine decarboxylase. It provides insights into the mechanisms of enzyme inhibition and can serve as a model for studying the interaction of similar compounds with enzymes (Alston & Abeles, 1987).
Protein Adsorption
N'-Methyl-L-histidine methyl ester, when synthesized from methacryloyl chloride and histidine and used in spherical beads, showed effective adsorption of bovine serum albumin (BSA), indicating its potential for specific protein adsorption and separation applications (Akgöl et al., 2004).
Peptide Synthesis
The compound has been used in the facile synthesis of N-α-Boc-1,2-dialkyl-L-histidines, demonstrating its utility in the synthesis of complex molecules like thyrotropin-releasing hormone (TRH) analogs. This shows its relevance in the field of synthetic organic chemistry and drug development (Monga et al., 2008).
Metal Ion Interaction
The interaction of N'-Methyl-L-histidine methyl ester with metal ions, as studied in various research contexts, provides insights into its potential application in coordination chemistry and metal ion binding studies. This can have implications in fields ranging from analytical chemistry to the development of new materials (Hay & Morris, 1971).
Safety And Hazards
“N’-Methyl-L-histidine methyl ester” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . Personal protective equipment/face protection should be worn when handling this chemical .
将来の方向性
Histidine methylation serves as an intriguing strategy to introduce altered traits of target proteins, including metal ion chelation, histidine-based catalysis, molecular assembly, and translation regulation . This suggests that “N’-Methyl-L-histidine methyl ester” and other histidine derivatives could have potential applications in various fields, including biochemistry, molecular biology, and pharmaceuticals .
特性
IUPAC Name |
methyl (2S)-2-amino-3-(1-methylimidazol-4-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-11-4-6(10-5-11)3-7(9)8(12)13-2/h4-5,7H,3,9H2,1-2H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEAVIKJSKOOHN-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)CC(C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(N=C1)C[C@@H](C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427217 | |
| Record name | N'-Methyl-L-histidine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-Methyl-L-histidine methyl ester | |
CAS RN |
57519-09-2 | |
| Record name | N'-Methyl-L-histidine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



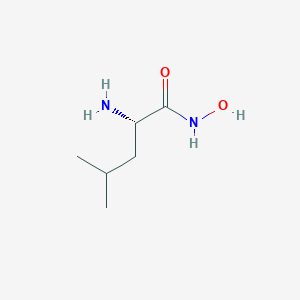
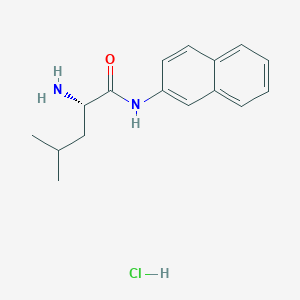
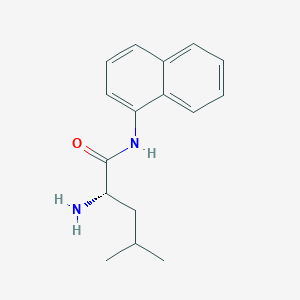
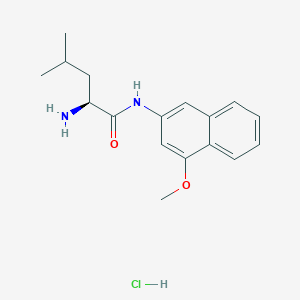
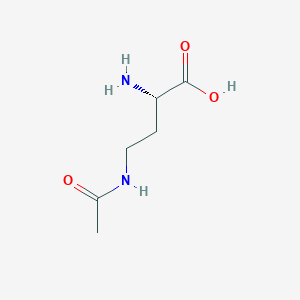
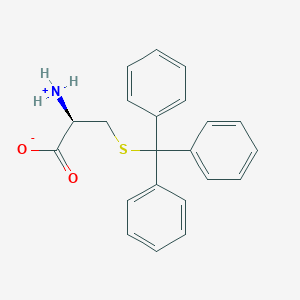
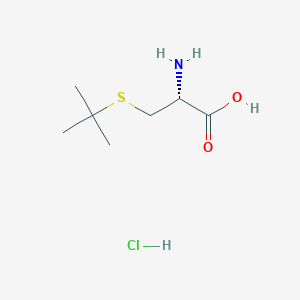
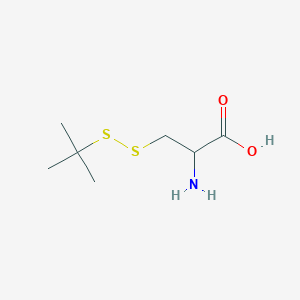
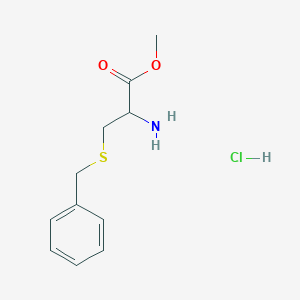
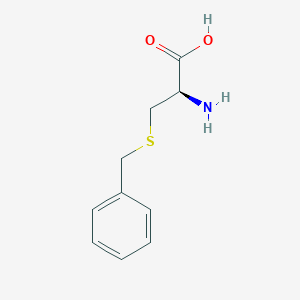
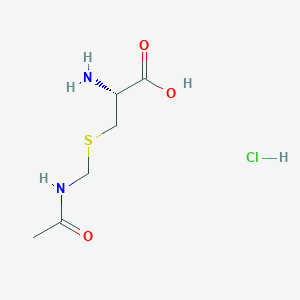
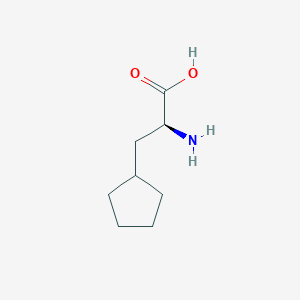
![(S)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid](/img/structure/B555396.png)
